![molecular formula C56H72O12S4 B1336078 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene CAS No. 210706-03-9](/img/structure/B1336078.png)

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene

Overview

Description

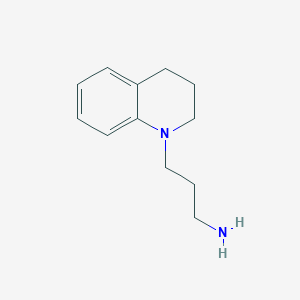

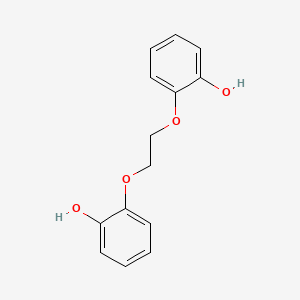

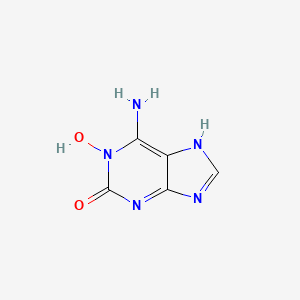

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is a member of the thiacalixarene family, which are macrocyclic compounds known for their ability to form host-guest complexes. These compounds are characterized by their unique structural features, which include a calixarene backbone substituted with various functional groups. The presence of sulfur atoms in the thiacalixarene structure imparts distinct chemical properties, making them valuable in various scientific and industrial applications .

Mechanism of Action

- The primary targets of this compound are not well-documented in the literature. However, calixarenes like 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene are known for their ability to interact with various molecules due to their unique cage-like structure.

- 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene self-assembles into water-soluble nanoparticles when combined with silver nitrate and fluorescein .

Target of Action

Mode of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene typically involves the following steps:

Formation of the Calixarene Backbone: The initial step involves the synthesis of the calixarene backbone through a condensation reaction of p-tert-butylphenol with formaldehyde in the presence of a base.

Introduction of Sulfur Atoms: The next step involves the introduction of sulfur atoms into the calixarene structure. This is achieved by reacting the calixarene backbone with sulfur-containing reagents such as thiourea or sulfur dichloride.

Functionalization with Ethoxycarbonylmethoxy Groups: The final step involves the functionalization of the thiacalixarene with ethoxycarbonylmethoxy groups.

Industrial Production Methods

Industrial production of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the thiacalixarene structure can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form thiols or thioethers.

Substitution: The ethoxycarbonylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiacalixarenes depending on the nucleophile used.

Scientific Research Applications

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene has a wide range of scientific research applications:

Chemistry: Used as a host molecule in host-guest chemistry for the encapsulation of various guest molecules.

Biology: Employed in the development of biosensors and drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, including catalysts and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butylthiacalix4arene : Similar structure but lacks the ethoxycarbonylmethoxy groups.

- Tetra-tert-butylthiacalix4arene : Contains four tert-butyl groups but different functional groups on the lower rim.

- Thiacalix 4arene : Basic structure without any tert-butyl or ethoxycarbonylmethoxy groups .

Uniqueness

4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix4arene is unique due to the presence of both tert-butyl and ethoxycarbonylmethoxy groups, which enhance its solubility and ability to form stable host-guest complexes. This makes it more versatile and effective in various applications compared to its analogs .

Properties

IUPAC Name |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaen-25-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H72O12S4/c1-17-61-45(57)29-65-49-37-21-33(53(5,6)7)22-38(49)70-40-24-35(55(11,12)13)26-42(51(40)67-31-47(59)63-19-3)72-44-28-36(56(14,15)16)27-43(52(44)68-32-48(60)64-20-4)71-41-25-34(54(8,9)10)23-39(69-37)50(41)66-30-46(58)62-18-2/h21-28H,17-20,29-32H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVIIKFHGZNQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2C=C(C=C1SC3=CC(=CC(=C3OCC(=O)OCC)SC4=CC(=CC(=C4OCC(=O)OCC)SC5=C(C(=CC(=C5)C(C)(C)C)S2)OCC(=O)OCC)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413134 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210706-03-9 | |

| Record name | AGN-PC-0LP4U9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene improve the detection of heavy metal ions in water samples?

A1: this compound acts as a modifying agent for glassy carbon electrodes. When applied to the electrode surface, it forms a film that exhibits enhanced sensitivity towards specific heavy metal ions like mercury(II) [] and silver(I) []. While the exact mechanism is not fully elucidated in the provided abstracts, it's likely that the thiacalixarene structure provides a favorable environment for the preconcentration and electrochemical reduction of these metal ions, thus amplifying the analytical signal during voltammetric measurements.

Q2: What are the advantages of using a this compound modified electrode for heavy metal detection compared to a bare electrode?

A2: The research highlights several advantages of using the modified electrode:

- Enhanced Sensitivity: The modified electrode demonstrates significantly improved sensitivity for detecting trace amounts of mercury(II) [] and silver(I) [] compared to a bare glassy carbon electrode. This allows for the detection of lower concentrations of these heavy metals in water samples.

- Practicality: The modified electrode offers a simple, rapid, and economical approach for detecting heavy metals in water samples []. This makes it suitable for routine analysis and environmental monitoring applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)